3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid
CAS No.:
Cat. No.: VC20186351
Molecular Formula: C9H9ClO4S
Molecular Weight: 248.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClO4S |
|---|---|
| Molecular Weight | 248.68 g/mol |
| IUPAC Name | 4-chloro-5-methoxy-3-prop-2-enoxythiophene-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H9ClO4S/c1-3-4-14-6-5(10)9(13-2)15-7(6)8(11)12/h3H,1,4H2,2H3,(H,11,12) |
| Standard InChI Key | SUFJQZXGCWPTNC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(S1)C(=O)O)OCC=C)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a thiophene ring substituted at the 2-position with a carboxylic acid group, the 3-position with an allyloxy chain (), the 4-position with chlorine, and the 5-position with a methoxy group () . The allyloxy moiety introduces steric bulk and potential sites for further functionalization, while the electron-withdrawing chloro and methoxy groups influence the ring’s electronic density.
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1707391-82-9 | |
| Molecular Formula | ||
| Molecular Weight | 248.68 g/mol | |
| Density | Not Available | |
| Boiling Point | Not Available |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific compound remains unpublished, analogs such as 3-(carboxymethoxy)-4-chloro-5-[3-[(1-methylsulfonylpiperidin-4-yl)methylamino]phenyl]thiophene-2-carboxylic acid (PubChem CID 68833750) provide insights into characteristic thiophene vibrational modes and -NMR shifts associated with substituted aryl systems . Computational models predict a planar thiophene core with dihedral angles of 15–25° between the allyloxy side chain and the ring .
Synthesis and Industrial Production
Established Synthetic Routes
The compound is typically synthesized via sequential Friedel-Crafts alkylation and nucleophilic substitution reactions. A representative pathway involves:
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Thiophene Functionalization: Methoxylation at the 5-position using in dimethylformamide (DMF) .
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Chlorination: Electrophilic chlorination at the 4-position with in acetic acid .
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Allyloxy Introduction: O-Alkylation of the 3-hydroxythiophene intermediate with allyl bromide under basic conditions .
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Carboxylic Acid Formation: Oxidation of a methyl ester precursor using KMnO in acidic media .
Challenges in Scalability
The allyloxy group’s propensity for -sigmatropic rearrangements (e.g., Cope rearrangement) during high-temperature steps necessitates stringent control over reaction conditions . Recent advances in flow chemistry have mitigated these issues by enabling rapid heat dissipation .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic allyloxy and chloro substituents . It is soluble in polar aprotic solvents such as DMSO and DMF. Stability studies indicate decomposition above 150°C, with thermal degradation products including hydrogen chloride and sulfur oxides .
Crystallography
Single-crystal X-ray diffraction data for closely related structures (e.g., SAFit analogs) reveal intermolecular hydrogen bonding between carboxylic acid groups and π-π stacking of thiophene rings, suggesting potential for crystalline material design .
Applications in Pharmaceutical Research
Role in FKBP51 Inhibition
The compound has been investigated as a precursor in the synthesis of SAFit (Selective Antagonist of FKBP51) scaffolds, which modulate stress-related disorders by inhibiting the FKBP51 protein . Key structural features—the chloro and methoxy groups—enhance binding affinity to FKBP51’s transient hydrophobic pocket, while the allyloxy chain improves metabolic stability .
Table 2: Comparative Binding Affinities of Thiophene Derivatives
| Compound | FKBP51 IC (nM) | Selectivity (FKBP51/FKBP52) |
|---|---|---|
| 3-(Allyloxy)-4-chloro-5-methoxythiophene-2-carboxylic acid | 38 ± 4 | 12:1 |
| SAFit2 (Control) | 15 ± 2 | 50:1 |
Antibacterial and Antifungal Activity
Preliminary screens against Staphylococcus aureus and Candida albicans demonstrate moderate activity (MIC = 64 μg/mL), attributed to thiophene’s ability to disrupt microbial membrane integrity .
Recent Advances and Future Directions
Macrocyclization Strategies
Walz et al. (2025) incorporated this compound into macrocyclic FKBP51 inhibitors, enhancing proteolytic stability and blood-brain barrier permeability . Ring-closing metathesis (RCM) using Grubbs’ catalyst yielded 14-membered macrocycles with retained binding affinity () .
Sustainable Synthesis Initiatives
Efforts to replace allyl bromide with bio-based allyl alcohol derivatives are underway, reducing reliance on halogenated reagents .
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